molecular formula C23H18ClF2N3O3S B611658 Vemurafenib CAS No. 918504-65-1

Vemurafenib

Cat. No.: B611658
CAS No.: 918504-65-1
M. Wt: 489.9 g/mol
InChI Key: GPXBXXGIAQBQNI-UHFFFAOYSA-N
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Description

Vemurafenib is a low-molecular-weight, orally available inhibitor of the BRAF kinase enzyme, specifically targeting the BRAF V600E mutation. It is primarily used in the treatment of late-stage melanoma and Erdheim-Chester Disease. This compound was developed by Plexxikon and is marketed under the brand name Zelboraf .

Mechanism of Action

Target of Action

Vemurafenib, also known as PLX4032, is a competitive kinase inhibitor that primarily targets the BRAF kinase . This kinase is particularly active against mutations like V600E . The BRAF kinase plays a crucial role in cell differentiation, proliferation, growth, and apoptosis .

Mode of Action

This compound exerts its function by binding to the ATP-binding domain of the mutant BRAF . It is especially potent against the BRAF V600E mutation . This interaction leads to the inhibition of the mutated BRAF-serine-threonine kinase .

Biochemical Pathways

This compound interrupts the B-Raf/MEK step on the B-Raf/MEK/ERK pathway, specifically if the B-Raf has the common V600E mutation . This interruption leads to the inhibition of downstream processes, which in turn inhibits tumor growth and eventually triggers apoptosis .

Pharmacokinetics

This compound is absorbed rapidly after a single oral dose of 960 mg, reaching maximum drug concentration approximately 4 hours after administration . Extensive accumulation occurs after multiple dosing at 960 mg twice daily . Steady state is achieved after approximately 15–21 days and exposure at steady state is relatively constant . This compound has a half-life of approximately 57 hours and elimination is predominantly via the hepatic route . It is also a substrate and inducer of cytochrome P450 (CYP) 3A4, a moderate inhibitor of CYP1A2, and both a substrate and inhibitor of the drug efflux transporters P-glycoprotein and breast cancer resistance protein .

Result of Action

This compound has been observed to inhibit proliferation and induce apoptosis in a dose- and time-dependent manner . It also reduces the formation of cell colonies, as well as migration and invasion . Flow cytometric analysis indicates G0/G1 cell cycle arrest .

Action Environment

Environmental factors such as the presence of cholesterol can influence the action of this compound. For instance, cholesterol can neutralize this compound treatment by promoting melanoma stem-like cells via its metabolite 27-hydroxycholesterol . Additionally, extracellular vesicles, a vital component of intercellular communication, can promote migration despite this compound treatment in malignant melanoma cells . These factors can reshape the tumor microenvironment in a way that contributes to cancer progression and drug resistance .

Biochemical Analysis

Biochemical Properties

Vemurafenib functions as a competitive inhibitor of the BRAF kinase, particularly the V600E mutant form. It binds to the ATP-binding domain of the mutant BRAF, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling proteins such as MEK and ERK, which are involved in cell proliferation and survival. This compound interacts with several biomolecules, including the BRAF kinase, MEK, and ERK, disrupting the MAPK/ERK signaling pathway .

Cellular Effects

This compound exerts its effects on various cell types, particularly melanoma cells harboring the BRAF V600E mutation. It inhibits cell proliferation and induces apoptosis in these cells by blocking the MAPK/ERK signaling pathway. Additionally, this compound has been shown to affect gene expression and cellular metabolism, leading to reduced cell viability and increased cell death. In some cases, this compound can cause paradoxical activation of the MAPK/ERK pathway in normal cells, leading to adverse effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of the BRAF V600E kinase. This binding inhibits the kinase activity of BRAF, preventing the phosphorylation of MEK and subsequent activation of ERK. By blocking this signaling cascade, this compound effectively reduces cell proliferation and induces apoptosis in melanoma cells. Additionally, this compound can lead to the reactivation of the MAPK pathway through alternative mechanisms, contributing to drug resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound effectively inhibits cell proliferation and induces apoptosis in melanoma cells. Over prolonged treatment periods, some cells develop resistance to this compound, leading to reduced efficacy. This resistance is often associated with the reactivation of the MAPK/ERK pathway through alternative signaling mechanisms. Additionally, this compound has been shown to be stable under laboratory conditions, with minimal degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits tumor growth and induces apoptosis in BRAF V600E mutant melanoma cells. At higher doses, this compound can cause toxic effects, including hepatotoxicity and skin lesions. The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to balance efficacy and toxicity .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The metabolites of this compound account for a small percentage of the total drug in plasma, with the parent compound making up the majority. This compound also interacts with other metabolic pathways, including those involving lipid metabolism and mitochondrial function. These interactions can influence the drug’s efficacy and contribute to the development of resistance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, including serum albumin and alpha-1 acid glycoprotein. This compound is also a substrate for drug transporters such as P-glycoprotein and breast cancer resistance protein, which can limit its distribution to certain tissues, including the central nervous system. The drug’s distribution is influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with the BRAF kinase. This compound’s activity is influenced by its localization, as it needs to be in proximity to its target, the BRAF V600E kinase, to exert its inhibitory effects. Additionally, this compound can affect the localization of other proteins involved in the MAPK/ERK signaling pathway, contributing to its overall efficacy and potential resistance mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vemurafenib is synthesized through a multi-step process involving the condensation of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride with 2,4-difluoro-3-formylphenylpropane-1-sulfonamide. The reaction is typically carried out in the presence of potassium hydroxide and methanol .

Industrial Production Methods: Industrial production of this compound involves the use of solvent-controlled coprecipitation processes to create an amorphous solid dispersion. This method enhances the solubility and bioavailability of the compound. The KinetiSol process, which utilizes high shear to rapidly process amorphous solid dispersions, is also employed to produce this compound with improved pharmacokinetic performance .

Chemical Reactions Analysis

Types of Reactions: Vemurafenib undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a substrate and inducer of cytochrome P450 (CYP) 3A4, a moderate inhibitor of CYP1A2, and both a substrate and inhibitor of the drug efflux transporters P-glycoprotein and breast cancer resistance protein .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include potassium hydroxide, methanol, and dimethylacetamide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products: The major products formed from the reactions of this compound include its metabolites, which are primarily excreted via the hepatic route. The compound’s interactions with various enzymes and transporters result in the formation of several metabolites that are further processed and eliminated from the body .

Scientific Research Applications

Vemurafenib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat metastatic melanoma and Erdheim-Chester Disease by inhibiting the BRAF V600E mutation. In biology, this compound is used to study the RAS-RAF-MEK-ERK signaling pathway and its role in cell proliferation and apoptosis. In chemistry, the compound is used to investigate the structure-activity relationship of kinase inhibitors. Industrially, this compound is employed in the development of novel drug formulations and delivery systems .

Comparison with Similar Compounds

  • Dabrafenib
  • Trametinib
  • Sorafenib
  • Ipilimumab

Comparison: Vemurafenib is unique in its high specificity for the BRAF V600E mutation, making it particularly effective in treating melanoma patients with this mutation. Compared to other BRAF inhibitors like dabrafenib and trametinib, this compound has shown higher efficacy in inhibiting ERK phosphorylation and cell proliferation in BRAF-mutant cell lines. Additionally, this compound has a longer half-life and better pharmacokinetic profile compared to other similar compounds .

Properties

IUPAC Name

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXBXXGIAQBQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF2N3O3S
Source PubChem
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DSSTOX Substance ID

DTXSID50238710
Record name Vemurafenib
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Molecular Weight

489.9 g/mol
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Solubility

<1 mg/mL, Practically insoluble in aqueous media
Record name Vemurafenib
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Mechanism of Action

Vemurafenib is an orally available inhibitor of mutated BRAF-serine-threonine kinase. Vemurafenif is a small molecule that interacts as a competitive inhibitor of the mutated species of BRAF. It is especially potent against the BRAF V600E mutation. Vemurafenib blocks downstream processes to inhibit tumour growth and eventually trigger apoptosis. Vemurafenib does not have antitumour effects against melanoma cell lines with the wild-type BRAF mutation., Cutaneous squamous cell carcinoma (cuSCC) has been reported in patients with metastatic melanoma and CRC treated with vemurafenib. Clinical findings indicate that cuSCC may be related to treatment with vemurafenib. In order to understand the potential mechanism by which vemurafenib treatment contributes to development of cuSCC, vemurafenib was tested in vivo in the A431 cuSCC xenograft model. There was dose-dependent tumour growth stimulation of the xenograft tumours at doses higher than 25 mg/kg bid. The optimal dose of 75 mg/kg bid of vemurafenib caused a 103% induction of growth compared to the control (p=0.002). Immunohistochemistry showed staining of pERK only in the tumour samples treated with vemurafenib (75 mg/kg) as compared to the vehicle treated control group. Combination studies of vemurafenib and a MEK inhibitor, RO5068760, were performed to confirm inhibition of pERK., The effect of vemurafenib on RAF-MEK-ERK pathway inhibition was investigated in a panel of cancer cell lines, including melanoma cell lines expressing BRAFV600E, BRAFV600D, BRAFV600R, or BRAFWT. MEK and ERK phosphorylation (pMEK and pERK respectively) immunoassays were conducted to measure the levels of pMEK and pERK in various cancer cells treated with vemurafenib compared to vehicle control In cells expressing mutated BRAF (Colo829,WM2664 and WM1341D), vemurafenib inhibited both pERK and pMEK in a dose dependent manner. However, cells expressing BRAF WT vemurafenib induced rather than inhibited ERK or MEK phosphorylation in the cells expressing BRAFWT, such as HCT116, CHL-1 and SK-MEL-2 cells., Vemurafenib is a low molecular weight, orally available, inhibitor of some mutated forms of BRAF serine-threonine kinase, including BRAFV600E. Vemurafenib also inhibits other kinases in vitro such as CRAF, ARAF, wild-type BRAF, SRMS, ACK1, MAP4K5 and FGR at similar concentrations. Some mutations in the BRAF gene including V600E result in constitutively activated BRAF proteins, which can cause cell proliferation in the absence of growth factors that would normally be required for proliferation. Vemurafenib has anti-tumor effects in cellular and animal models of melanomas with mutated BRAFV600E.
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Color/Form

White to off-white crystalline solid

CAS No.

918504-65-1
Record name Vemurafenib
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Record name N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide
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Melting Point

272°C
Record name Vemurafenib
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Synthesis routes and methods I

Procedure details

To a solution of 632 (ca. 386 mM) in 1,4-dioxane was added 2,3-dichloro-5,6-dicyanobenzoquinone (83.8 g, 502 mM) followed by water (final 4.8%). The resulting mixture was stirred 2 hours at room temperature and then quenched with one volume of saturated sodium bicarbonate. The mixture was evaporated in vacuo to remove 1,4-dioxane and extracted 3× with ethyl acetate. The combined organic layers were dried over sodium sulfate and evaporated in vacuo to give a crude solid that was purified on a silica-gel column with 94:5:1 dichloromethane/methanol/ammonium hydroxide as eluent to give P-0956 (approximately 50% yield for 3 steps) as a white solid.
Name
632
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
83.8 g
Type
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Quantity
0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

To a high pressure vessel is added compound 9 (1.70 kg, 2.567 mol) in THF (5 L), followed by an ammonia/isopropyl alcohol solution (30.80 mol of ammonia in 12 L of isopropyl alcohol). The mixture is heated to 100° C. overnight. When the reaction is completed, the solvents are removed in vacuum and the residue is dissolved in isopropanol. Compound 10 is isolated and further purified by recrystallization using a mixture of THF (7 L) and isopropanol (14 L). Yield: 0.763 kg (60.7%).
Quantity
1.7 kg
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
12 L
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Crude compound 9 and THF (6 L) were added to a 12 L round-bottom flask and stirred until the clear solution was obtained. A solution of ammonia in methanol (1.24 L; 7M) was added and stirred for 24 h at 28-35° C. The reaction mixture was concentrated to near dryness after with methanol was added and concentrated at 45-50° C. The separated solid was filtered and dried at 45-50° C. under vacuum to obtain crude compound 10 (601.7 g; Purity=≧95%; Yield=85.4%). Recrystallization of the crude in acetone/methanol (2:1) provided compound 10 in 74% yield with a purity of 98.5%. 1H NMR (DMSO-d6): δ (ppm) 9.78 (s, 1H), 8.72-8.73 (d, J=2.2 Hz, 1H), 8.65 (brs, 1H), 8.26 (s, 1H), 7.79-7.82 (d, J=8.5 Hz, 2H), 7.57-7.61 (m, 3H), 7.28-7.32 (t, J=8.3 Hz, 1H), 2.50-2.52 (m, 2H), 1.73-1.78 (m, 2H), and 0.96-0.98 (t, 3H). MS (ESI) [M+H+]+=490.1 and 492.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
1.24 L
Type
solvent
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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